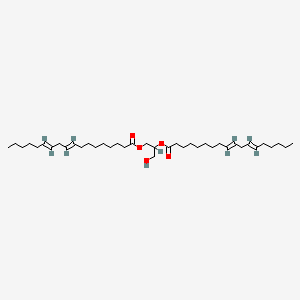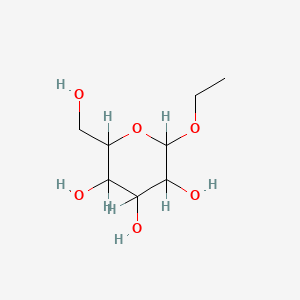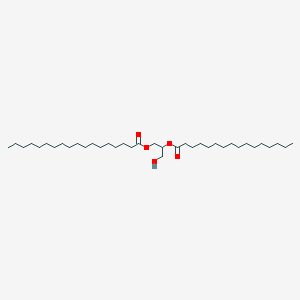
Stearic acid, monoester with glycerol monopalmitate
Übersicht
Beschreibung
1-Palmitoyl-2-Stearoyl-3-Oleoyl-rac-glycerol (CAS 2190-28-5), is a triacylglycerol (TAG) composed of three fatty acid chains esterified to a glycerol backbone. Specifically, it contains:
- Palmitic acid (Item No. 10006627) at the sn-1 position.
- Stearic acid (Item No. 10011298) at the sn-2 position.
- Oleic acid (Item Nos. 90260 | 24659) at the sn-3 position .
This compound is naturally found in various sources, including cocoa butter and plant oils. Its unique fatty acid composition contributes to its distinct properties and applications.
Vorbereitungsmethoden
Synthesewege:: 1-Stearoyl-2-Palmitoyl-rac-Glycerin kann durch chemische Veresterung von Glycerin mit den entsprechenden Fettsäuren synthetisiert werden. Die Reaktion beinhaltet typischerweise die Verwendung von sauren Katalysatoren und kontrollierten Bedingungen.
Industrielle Produktion:: Während industrielle Produktionsmethoden variieren können, folgen sie im Allgemeinen ähnlichen Prinzipien. Die großtechnische Synthese umfasst die Lipidextraktion aus natürlichen Quellen (wie Kakaobohnen oder Pflanzensamen) gefolgt von der Reinigung und Fraktionierung, um das gewünschte TAG zu isolieren.
Analyse Chemischer Reaktionen
Reaktivität:: 1-Stearoyl-2-Palmitoyl-rac-Glycerin durchläuft verschiedene chemische Reaktionen, darunter:
Hydrolyse: Spaltung der Esterbindungen durch Wasser oder Enzyme.
Oxidation: Reaktion mit Sauerstoff, die zu oxidativem Abbau führt.
Umesterung: Austausch der Fettsäurepositionen innerhalb des TAG.
- Hydrolyse: Alkalische oder saure Hydrolyse.
- Oxidation: Peroxide, Metallkatalysatoren oder Enzyme.
- Umesterung: Alkalimetallalkoxide oder Lipasen.
Hauptprodukte:: Die Hauptprodukte hängen von den spezifischen Reaktionsbedingungen ab. Hydrolyse liefert Glycerin und die entsprechenden freien Fettsäuren. Oxidation erzeugt oxidierte TAGs, während Umesterung zu umgelagerten TAG-Isomeren führt.
Wissenschaftliche Forschungsanwendungen
1-Stearoyl-2-Palmitoyl-rac-Glycerin findet Anwendungen in:
Lebensmittelindustrie: Als Bestandteil von Kakaobutter trägt es zur Textur und Stabilität von Schokolade bei.
Pharmazeutika: Potenzielle Medikamententrägersysteme aufgrund seiner Biokompatibilität.
Forschung zum Lipidstoffwechsel: Untersuchung der Lipidverdauung und -aufnahme.
5. Wirkmechanismus
Der genaue Mechanismus ist kontextabhängig. Seine Wirkungen beinhalten wahrscheinlich Wechselwirkungen mit Zellmembranen, Lipidstoffwechselwegen und Signalkaskaden.
Wirkmechanismus
The exact mechanism remains context-dependent. its effects likely involve interactions with cellular membranes, lipid metabolism pathways, and signaling cascades.
Vergleich Mit ähnlichen Verbindungen
1-Stearoyl-2-Palmitoyl-rac-Glycerin weist Ähnlichkeiten mit anderen TAGs auf, wie z. B. 1-Palmitoyl-2-Oleoyl-3-Stearoyl-rac-Glycerin (CAS 2190-27-4) und 1-Palmitoyl-2-Linoleoyl-3-Stearoyl-rac-Glycerin (CAS 2190-12-7). Die einzigartige Fettsäurezusammensetzung jeder Verbindung beeinflusst ihre Eigenschaften und Anwendungen .
Eigenschaften
IUPAC Name |
(2-hexadecanoyloxy-3-hydroxypropyl) octadecanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H72O5/c1-3-5-7-9-11-13-15-17-18-20-21-23-25-27-29-31-36(39)41-34-35(33-38)42-37(40)32-30-28-26-24-22-19-16-14-12-10-8-6-4-2/h35,38H,3-34H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYQDALBEQRZDPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H72O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10276259, DTXSID40952074 | |
| Record name | 1,2,3-Propanetriol hexadecanoate octadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10276259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Hexadecanoyloxy)-3-hydroxypropyl octadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40952074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
597.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29593-61-1, 14015-55-5 | |
| Record name | Stearic acid, monoester with glycerol monopalmitate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029593611 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3-Propanetriol hexadecanoate octadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10276259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Hexadecanoyloxy)-3-hydroxypropyl octadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40952074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Stearic acid, monoester with glycerol monopalmitate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.178 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






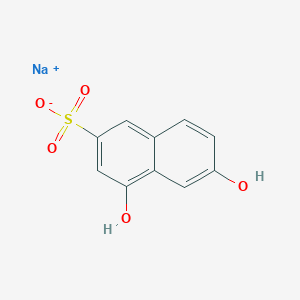


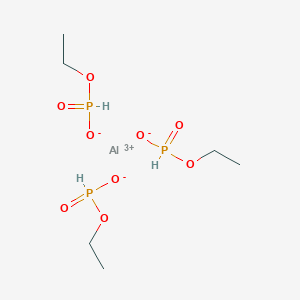


![sodium;2-[methyl(tetradecanoyl)amino]acetate](/img/structure/B7823857.png)
